Goshonoside F1
Overview
Description
Goshonoside F1 is a diterpene glycoside . It can be isolated from the leaves of Chinese R. chingii (Zhan-yei fu-pen-zi) . It is also found in the leaves of Japanese R. chingii .
Synthesis Analysis
Goshonoside F1 is a naturally occurring compound and is not synthesized in the lab. It is extracted from the leaves of the Rubus chingii plant . The extraction process involves isolating the compound from the plant material, but the exact method of extraction is not specified in the available literature.Physical And Chemical Properties Analysis
Goshonoside F1 is a powder . It has a molecular weight of 484.62 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Identification in Traditional Medicines
Goshonoside F1 has been identified in traditional Chinese medicines. It is a diterpene glycoside found in the leaves of Rubus chingii and fruits of R. suavissimus. The presence of goshonoside F1 in these plants confirms their use in Chinese folk medicine. This identification helps in the chemotaxonomical study of these plants and validates their traditional medicinal use (Chou et al., 1987).
Isolation from Various Sources
Goshonoside F1 has been isolated from various sources, including the fruits of Rubus foliolosus, a traditional medicine used in Yunnan, China. This isolation helps in understanding the chemical composition of these traditional medicines and provides insights into their potential therapeutic applications (Ohtani et al., 1991).
Anti-Inflammatory Properties
Research has shown that goshonoside F1 exhibits anti-inflammatory activity. In a study, it demonstrated significant inhibition of inflammatory responses in vitro and in vivo. This finding suggests the potential of goshonoside F1 as a therapeutic agent for treating inflammatory diseases (He et al., 2015).
Exploration in Drug Discovery
Goshonoside F1, as part of a larger group of compounds, contributes to the exploration of new drug candidates. It plays a role in the complex process of drug discovery, where its effects and mechanisms are studied for potential therapeutic applications (Drews, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZKPLEKRHFFD-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Goshonoside F1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Goshonoside F1 | |
CAS RN |
90851-24-4 | |
Record name | Goshonoside F1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 98 °C | |
Record name | Goshonoside F1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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